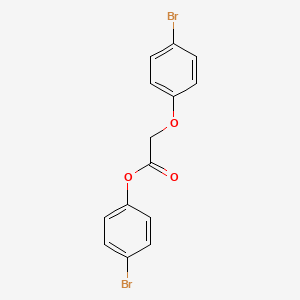
4-Bromophenyl 2-(4-bromophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 2-(4-bromophenoxy)acetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-bromophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl rings can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and 4-bromophenylacetic acid.
Oxidation and Reduction: The phenyl rings can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters and corresponding nucleophiles.
Ester Hydrolysis: 4-Bromophenol and 4-bromophenylacetic acid.
Oxidation and Reduction: Quinones and cyclohexane derivatives.
Scientific Research Applications
4-Bromophenyl 2-(4-bromophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: A precursor in the synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate.
Ethyl 2-(4-bromophenyl)acetate: An ester derivative with similar structural features.
Methyl 2-(4-bromophenoxy)acetate: Another ester derivative with comparable properties
Uniqueness
This compound is unique due to its dual bromine substitution on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This compound’s specific ester linkage also contributes to its unique properties compared to other similar compounds .
Properties
Molecular Formula |
C14H10Br2O3 |
|---|---|
Molecular Weight |
386.03 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C14H10Br2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
KDJNSUIYZKOUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















